Cas no 1427082-33-4 (5-fluoropyridine-2,4-dicarboxylic acid)
5-fluoropyridine-2,4-dicarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-fluoropyridine-2,4-dicarboxylic acid
- 2,4-Pyridinedicarboxylic acid, 5-fluoro-
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- MDL: MFCD24039139
- Inchi: 1S/C7H4FNO4/c8-4-2-9-5(7(12)13)1-3(4)6(10)11/h1-2H,(H,10,11)(H,12,13)
- InChI Key: YMTWJDCPCBQOIJ-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)=NC=C(F)C(C(O)=O)=C1
5-fluoropyridine-2,4-dicarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AW47724-50mg |
5-fluoropyridine-2,4-dicarboxylic acid |
1427082-33-4 | 95% | 50mg |
$371.00 | 2024-04-20 | |
| A2B Chem LLC | AW47724-100mg |
5-fluoropyridine-2,4-dicarboxylic acid |
1427082-33-4 | 95% | 100mg |
$537.00 | 2024-04-20 | |
| A2B Chem LLC | AW47724-250mg |
5-fluoropyridine-2,4-dicarboxylic acid |
1427082-33-4 | 95% | 250mg |
$750.00 | 2024-04-20 | |
| A2B Chem LLC | AW47724-500mg |
5-fluoropyridine-2,4-dicarboxylic acid |
1427082-33-4 | 95% | 500mg |
$1161.00 | 2024-04-20 | |
| A2B Chem LLC | AW47724-1g |
5-fluoropyridine-2,4-dicarboxylic acid |
1427082-33-4 | 95% | 1g |
$1479.00 | 2024-04-20 | |
| A2B Chem LLC | AW47724-2.5g |
5-fluoropyridine-2,4-dicarboxylic acid |
1427082-33-4 | 95% | 2.5g |
$2865.00 | 2024-04-20 | |
| A2B Chem LLC | AW47724-5g |
5-fluoropyridine-2,4-dicarboxylic acid |
1427082-33-4 | 95% | 5g |
$4222.00 | 2024-04-20 | |
| A2B Chem LLC | AW47724-10g |
5-fluoropyridine-2,4-dicarboxylic acid |
1427082-33-4 | 95% | 10g |
$6243.00 | 2024-04-20 | |
| Enamine | EN300-266043-1g |
5-fluoropyridine-2,4-dicarboxylic acid |
1427082-33-4 | 95% | 1g |
$1371.0 | 2023-09-13 | |
| Enamine | EN300-266043-5g |
5-fluoropyridine-2,4-dicarboxylic acid |
1427082-33-4 | 95% | 5g |
$3977.0 | 2023-09-13 |
5-fluoropyridine-2,4-dicarboxylic acid Suppliers
5-fluoropyridine-2,4-dicarboxylic acid Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 5-fluoropyridine-2,4-dicarboxylic acid
Introduction to 5-fluoropyridine-2,4-dicarboxylic acid (CAS No. 1427082-33-4)
5-fluoropyridine-2,4-dicarboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1427082-33-4, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its two carboxylic acid functional groups at the 2 and 4 positions of the pyridine ring and a fluorine substituent at the 5 position, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for drug development.
The molecular structure of 5-fluoropyridine-2,4-dicarboxylic acid contributes to its versatility in medicinal chemistry. The presence of the fluorine atom introduces electronic and steric effects that can modulate the reactivity and binding affinity of the molecule. Additionally, the carboxylic acid groups provide opportunities for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities. These features have positioned this compound as a key building block in the design of novel therapeutic agents.
In recent years, there has been a growing interest in fluorinated heterocycles due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. 5-fluoropyridine-2,4-dicarboxylic acid is no exception, and its applications in drug discovery have been explored across various therapeutic areas. One particularly notable area is oncology, where fluorinated pyridines have shown promise in developing kinase inhibitors and other targeted therapies.
Recent studies have highlighted the potential of 5-fluoropyridine-2,4-dicarboxylic acid in the development of small-molecule inhibitors for tyrosine kinases, which are critical targets in cancer therapy. The fluorine substituent enhances the interactions between the inhibitor and the active site of the kinase, leading to improved efficacy. For instance, derivatives of this compound have been investigated as inhibitors of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which play pivotal roles in tumor angiogenesis and progression.
Beyond oncology, 5-fluoropyridine-2,4-dicarboxylic acid has also been explored in antimicrobial and antiviral research. The structural motif is found to interact favorably with bacterial enzymes and viral proteases, making it a viable candidate for developing novel antibiotics and antiviral agents. Researchers have reported on its derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication. Similarly, modifications based on this scaffold have shown activity against viral proteases, contributing to the development of antiviral drugs.
The synthetic chemistry of 5-fluoropyridine-2,4-dicarboxylic acid is another area where significant progress has been made. The compound can be synthesized through various routes, including multi-step organic transformations that introduce the fluorine atom and carboxylic acid groups at specific positions on the pyridine ring. Advanced synthetic methodologies such as cross-coupling reactions, fluorochemical transformations, and catalytic hydrogenation have been employed to achieve high yields and purity. These synthetic advances facilitate access to libraries of derivatives for high-throughput screening (HTS) and structure-activity relationship (SAR) studies.
In conclusion,5-fluoropyridine-2,4-dicarboxylic acid (CAS No. 1427082-33-4) represents a promising scaffold for pharmaceutical innovation. Its unique structural features enable diverse applications in drug discovery, particularly in oncology, antimicrobial therapy, and antiviral research. The ongoing development of synthetic strategies to access this compound and its derivatives underscores its importance in modern medicinal chemistry. As research continues to uncover new biological activities and therapeutic potential,5-fluoropyridine-2,4-dicarboxylic acid is poised to remain a cornerstone in the quest for novel therapeutics.
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